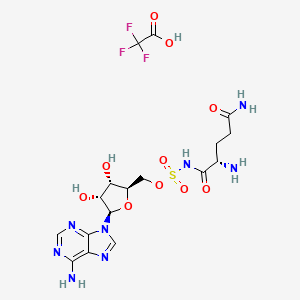

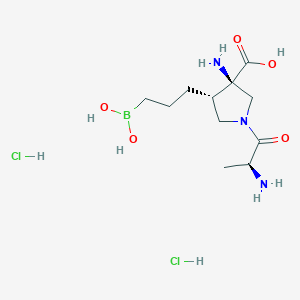

Gln-AMS TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gln-AMS (TFA): Es hemmt spezifisch Glutaminyl-tRNA-Synthetase mit einem Ki-Wert von 1,32 µM . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, da sie das bakterielle Wachstum durch die gezielte Beeinträchtigung der Proteinsynthesemaschinerie hemmen kann.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Gln-AMS (TFA) umfasst mehrere Schritte, darunter die Schutzgruppen von funktionellen Gruppen, Kupplungsreaktionen und Entschützungsschritte. Zu den wichtigsten Schritten gehören:

Schutz der Aminogruppe: Die Aminogruppe wird mit einer geeigneten Schutzgruppe wie Boc (tert-Butyloxycarbonyl) geschützt.

Kupplungsreaktion: Das geschützte Amin wird dann mit einer Adenylatgruppe unter Verwendung eines Kupplungsreagenzes wie EDC (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) gekoppelt.

Entschützung: Die Schutzgruppe wird mit einer Säure wie Trifluoressigsäure entfernt, um das endgültige Produkt zu erhalten.

Industrielle Produktionsmethoden: : Die industrielle Produktion von Gln-AMS (TFA) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von automatisierten Synthesegeräten und Hochdurchsatz-Screening-Methoden gewährleistet eine effiziente Produktion .

Analyse Chemischer Reaktionen

Reaktionstypen: : Gln-AMS (TFA) unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch an Hydrolysereaktionen unter sauren oder basischen Bedingungen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Wasser durchgeführt.

Hydrolysereaktionen: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden verwendet, um die Verbindung zu hydrolysieren.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen die entsprechenden substituierten Derivate oder hydrolysierten Fragmente von Gln-AMS (TFA) .

Wissenschaftliche Forschungsanwendungen

Chemie: : Gln-AMS (TFA) wird als Werkzeugverbindung verwendet, um die Hemmung von Aminoacyl-tRNA-Synthetasen zu untersuchen. Es trägt zum Verständnis des Enzymmechanismus und zur Entwicklung neuer Inhibitoren bei .

Biologie: : In der biologischen Forschung wird Gln-AMS (TFA) verwendet, um die Proteinsynthese und ihre Regulation zu untersuchen. Es wird auch verwendet, um die Rolle von Glutaminyl-tRNA-Synthetase in verschiedenen zellulären Prozessen zu untersuchen .

Medizin: Seine Fähigkeit, die bakterielle Proteinsynthese zu hemmen, macht es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung .

Industrie: : In der Industrie wird Gln-AMS (TFA) bei der Herstellung von Forschungsreagenzien und als Referenzverbindung in Qualitätskontrollprozessen eingesetzt .

Wirkmechanismus

Gln-AMS (TFA) entfaltet seine Wirkung, indem es Glutaminyl-tRNA-Synthetase hemmt, ein Enzym, das für die Anlagerung von Glutamin an die entsprechende tRNA verantwortlich ist. Diese Hemmung verhindert die Bildung von Glutaminyl-tRNA und blockiert so die Proteinsynthese in Bakterien. Die Verbindung bindet an die aktive Stelle des Enzyms, imitiert das natürliche Substrat und verhindert dessen korrekte Funktion .

Wirkmechanismus

Gln-AMS (TFA) exerts its effects by inhibiting glutaminyl-tRNA synthetase, an enzyme responsible for attaching glutamine to its corresponding tRNA. This inhibition prevents the formation of glutaminyl-tRNA, thereby blocking protein synthesis in bacteria. The compound binds to the active site of the enzyme, mimicking the natural substrate and preventing its proper function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

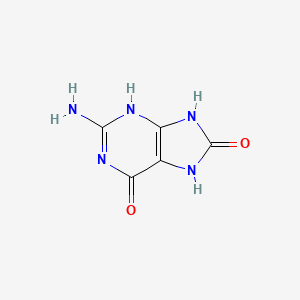

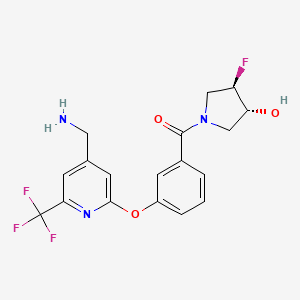

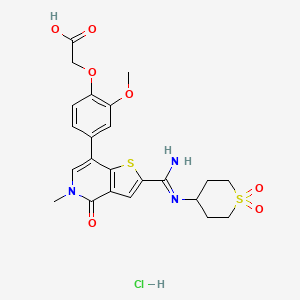

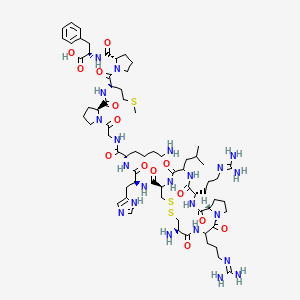

Myricetin 3-O-α-L-Arabinopyranosid: Ein weiterer Aminoacyl-tRNA-Synthetase-Inhibitor mit unterschiedlicher Zielspezifität.

Gepotidacin: Ein neuartiges Antibiotikum, das die bakterielle DNA-Gyrase und Topoisomerase IV angreift.

Amycolatopsin A: Eine antibakterielle Verbindung mit einem anderen Wirkmechanismus.

Einzigartigkeit: : Gln-AMS (TFA) ist einzigartig in seiner spezifischen Hemmung von Glutaminyl-tRNA-Synthetase, was es zu einem wertvollen Werkzeug für die Untersuchung dieses Enzyms und die Entwicklung neuer Antibiotika macht. Seine hohe Spezifität und Potenz unterscheiden es von anderen Aminoacyl-tRNA-Synthetase-Inhibitoren .

Eigenschaften

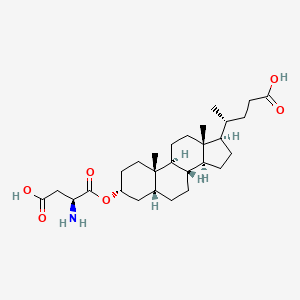

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2,5-diamino-5-oxopentanoyl]sulfamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N8O8S.C2HF3O2/c16-6(1-2-8(17)24)14(27)22-32(28,29)30-3-7-10(25)11(26)15(31-7)23-5-21-9-12(18)19-4-20-13(9)23;3-2(4,5)1(6)7/h4-7,10-11,15,25-26H,1-3,16H2,(H2,17,24)(H,22,27)(H2,18,19,20);(H,6,7)/t6-,7+,10+,11+,15+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKPSIJRHFDWMM-RVUKTNCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CCC(=O)N)N)O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N8O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-N-[(1R,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride](/img/structure/B8075267.png)

![4-oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B8075299.png)